Indinavir-d6

Description

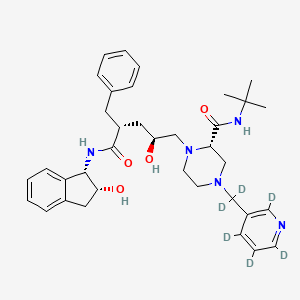

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-[dideuterio-(2,4,5,6-tetradeuteriopyridin-3-yl)methyl]piperazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1/i9D,12D,15D,21D,22D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVCZFGXHXORBI-JYVVPHGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])N2CCN([C@@H](C2)C(=O)NC(C)(C)C)C[C@H](C[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675974 |

Source

|

| Record name | (2S)-1-[(2S,4R)-4-Benzyl-2-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butyl-4-{[(~2~H_4_)pyridin-3-yl](~2~H_2_)methyl}piperazine-2-carboxamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185897-02-3 |

Source

|

| Record name | (2S)-1-[(2S,4R)-4-Benzyl-2-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butyl-4-{[(~2~H_4_)pyridin-3-yl](~2~H_2_)methyl}piperazine-2-carboxamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

This guide provides a comprehensive overview of Indinavir-d6, a deuterated analog of the HIV-1 protease inhibitor Indinavir. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, resistance pathways, and its application in experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is a stable, isotopically labeled version of Indinavir, where six hydrogen atoms have been replaced with deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Indinavir in biological matrices, as it is chemically identical to the parent drug but distinguishable by its mass.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 185897-02-3 | [1][2][3][4] |

| Molecular Formula | C₃₆H₄₁D₆N₅O₄ | [1][2][3] |

| Molecular Weight | 619.83 g/mol | [2][4] |

| Synonyms | L-735,524-d6, MK-639-d6 | [3][5] |

| Appearance | Solid | [3][5] |

| Purity | >99% deuterated forms (d1-d6) | [3][5] |

| Solubility | Soluble in Acetonitrile, DMSO, Methanol | [3][5] |

| Chemical Name | 2,3,5-Trideoxy-N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]-5-[(2S)-2[[(1,1-dimethylethyl)amino]carbonyl]-4-(3-pyridinylmethyl-d6)-1-piperazinyl]-2-(phenylmethyl)-D-erythro-pentonamide | [2] |

Table 2: Properties of Parent Compound (Indinavir)

| Property | Value | References |

| Molecular Formula | C₃₆H₄₇N₅O₄ | [6][7] |

| Molecular Weight | 613.8 g/mol | [6] |

| Appearance | White crystalline powder | [8] |

| Melting Point | 150–153 °C | [8] |

| Water Solubility | Very soluble | [8] |

| Inhibition Constant (Ki) | 0.358 nM (HIV-1 Protease) | [3][5] |

| Cell-based Activity (IC₉₅) | 12-100 nM | [3][5] |

Mechanism of Action

Indinavir is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[9] This viral enzyme is essential for the life cycle of HIV, as it cleaves newly synthesized viral polyproteins (specifically, the Gag and Gag-Pol polyproteins) into mature, functional proteins required for assembling new, infectious virions.[6][10][11] Indinavir is designed to mimic the peptide linkage that the protease normally cleaves. It binds tightly to the active site of the enzyme, blocking its function.[10] This inhibition results in the production of immature, non-infectious viral particles, thereby halting the replication of the virus.[6][10]

Viral Resistance Pathways

The development of viral resistance to Indinavir is a significant clinical challenge. Resistance evolves through the accumulation of multiple mutations in the gene encoding the HIV-1 protease.[9] These mutations alter the structure of the enzyme's active site, reducing the binding affinity of Indinavir while still allowing the protease to process viral polyproteins, albeit sometimes with reduced efficiency.

No single mutation confers high-level resistance; instead, it is a cumulative process.[9] Key primary mutations frequently observed in resistant isolates occur at amino acid positions M46 (methionine to isoleucine or leucine) and V82 (valine to alanine, phenylalanine, or T).[9] The presence of mutations at one or both of these sites is a strong predictor of resistance.[9] Additional mutations at various other positions, including 10, 20, 24, 54, 63, 71, 84, and 90, can further contribute to the level of resistance.[12] Resistance can also be associated with mutations in the Gag polyprotein at the protease cleavage sites, which may compensate for a less efficient mutant protease.[13]

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the quantification of Indinavir in biological samples, most commonly plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][5] Its use ensures accuracy and precision by correcting for variations in sample preparation and instrument response.[1]

This protocol outlines a typical workflow for determining Indinavir concentrations for pharmacokinetic studies or therapeutic drug monitoring.

-

Sample Preparation:

-

A known amount of this compound (internal standard) solution is spiked into a human plasma sample.

-

Plasma proteins are precipitated by adding a solvent such as acetonitrile.[14] This step efficiently releases the drug and internal standard from plasma proteins.

-

Alternatively, solid-phase extraction (SPE) can be employed for cleaner samples, using a cartridge like the Oasis HLB.[15]

-

The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

The resulting supernatant, containing Indinavir and this compound, is collected for analysis.

-

-

Chromatographic Separation:

-

The supernatant is injected into a high-performance liquid chromatography (HPLC) system.

-

Separation is typically achieved on a reversed-phase C18 column.[16]

-

A mobile phase gradient is used to separate Indinavir and this compound from other endogenous plasma components.

-

-

Mass Spectrometric Detection:

-

The HPLC eluent is introduced into a tandem mass spectrometer.

-

The instrument is operated in positive ion, multiple reaction monitoring (MRM) mode.[14]

-

Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. A common transition for Indinavir is m/z 614 → 421.[14] For this compound, the transition would be approximately m/z 620 → 421, reflecting the mass increase from deuterium labeling.

-

-

Quantification:

-

A calibration curve is generated using standards of known Indinavir concentrations with a fixed amount of this compound.

-

The ratio of the peak area of Indinavir to the peak area of this compound is plotted against the concentration of the standards.

-

The concentration of Indinavir in the unknown plasma sample is determined by interpolating its peak area ratio onto the calibration curve.

-

References

- 1. veeprho.com [veeprho.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS 185897-02-3 | Cayman Chemical | Biomol.com [biomol.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Indinavir | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Indinavir [drugfuture.com]

- 8. Indinavir - Wikipedia [en.wikipedia.org]

- 9. Genetic correlates of in vivo viral resistance to indinavir, a human immunodeficiency virus type 1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Indinavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug resistance during indinavir therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An LC-MS-MS method for the determination of indinavir, an HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of indinavir in plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of indinavir, a HIV-1 protease inhibitor, in human plasma using ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Indinavir-d6, a deuterated analog of the potent HIV-1 protease inhibitor, Indinavir. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of Indinavir, primarily utilized as an internal standard in quantitative analytical methods, such as mass spectrometry, for the accurate determination of Indinavir concentrations in biological matrices.[1][2] The deuterium labeling enhances its mass, allowing for clear differentiation from the unlabeled drug without significantly altering its chemical behavior.

Structural and General Information

| Property | Value | Reference |

| Chemical Name | 2,3,5-Trideoxy-N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]-5-[(2S)-2[[(1,1-dimethylethyl)amino]carbonyl]-4-(3-pyridinylmethyl-d6)-1-piperazinyl]-2-(phenylmethyl)-D-erythro-pentonamide | [2][3] |

| Synonyms | L-735,524-d6, MK-639-d6 | [1] |

| CAS Number | 185897-02-3 | [1][3] |

| Molecular Formula | C₃₆H₄₁D₆N₅O₄ | [1][3] |

| Molecular Weight | 619.83 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4][5] |

Physicochemical Data

| Property | Value | Reference |

| Purity | >99% deuterated forms (d1-d6) | [1][6] |

| Solubility | Soluble in Acetonitrile, DMSO, and Methanol. The non-deuterated form is very soluble in water. | [1][4][6] |

| Storage Temperature | -20°C | [6] |

| Stability | ≥ 4 years | [6] |

Mechanism of Action: HIV-1 Protease Inhibition

Indinavir, and by extension this compound, functions as a potent and specific inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][7][8] This viral enzyme is crucial for the proteolytic cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins.[5][7][9] By binding to the active site of the HIV-1 protease, Indinavir competitively inhibits its activity. This inhibition prevents the maturation of viral particles, resulting in the production of non-infectious virions.[5][7][8]

Caption: Mechanism of action of this compound as an HIV-1 protease inhibitor.

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical and chemical properties of this compound.

Determination of Chemical Purity by RP-HPLC

A common method for assessing the chemical purity of pharmaceutical compounds is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Methodology:

-

System: A standard HPLC system equipped with a UV detector is used.

-

Column: A Zodiac ODS Hypersil C18 column (250mm length, 4.6mm internal diameter, 5µm particle size) is typically employed.

-

Mobile Phase: A mixture of phosphate buffer (pH 5.5), acetonitrile, and methanol in a 50:30:20 ratio is used as the mobile phase.

-

Flow Rate: A flow rate of 1.0 mL/min is maintained.

-

Detection: The eluent is monitored by a UV detector at a wavelength of 260 nm.

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount in the mobile phase. Serial dilutions are then made to create calibration standards.

-

Analysis: The calibration standards and the test sample are injected into the HPLC system. The purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Caption: Workflow for determining chemical purity using RP-HPLC.

Determination of Isotopic Enrichment by Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is the preferred method for determining the isotopic enrichment of deuterated compounds.[10][11]

Methodology:

-

System: A liquid chromatography-electrospray ionization high-resolution mass spectrometer (LC-ESI-HR-MS) is utilized.[10]

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).

-

Infusion: The sample is directly infused into the mass spectrometer or introduced via an LC system.

-

Data Acquisition: Full scan mass spectra are acquired in the appropriate mass range to encompass the unlabeled (d0) to fully labeled (d6) forms of Indinavir.

-

Data Analysis:

-

The isotopic cluster of the molecular ion is examined.

-

The relative abundance of each isotopologue (d0, d1, d2, d3, d4, d5, and d6) is determined.

-

The isotopic enrichment is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

-

References

- 1. This compound | CAS 185897-02-3 | Cayman Chemical | Biomol.com [biomol.com]

- 2. veeprho.com [veeprho.com]

- 3. scbt.com [scbt.com]

- 4. Indinavir - Wikipedia [en.wikipedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Indinavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. Indinavir | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Indinavir-d6. This compound is the deuterated analog of Indinavir, a potent and specific inhibitor of the human immunodeficiency virus (HIV-1) protease.[1][2][3] It serves as an ideal internal standard for the quantification of Indinavir in biological matrices during pharmacokinetic and other research studies, primarily utilizing mass spectrometry-based assays.[2]

Identification and Chemical Properties

A Certificate of Analysis begins with the fundamental identification of the compound. This section includes its chemical name, structure, molecular formula, and molecular weight.

| Identifier | Value |

| Product Name | This compound |

| Synonyms | L-735,524-d6, MK-639-d6 |

| Chemical Name | 2,3,5-trideoxy-N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]-5-[(2S)-2-[[(1,1-dimethylethyl-d6)amino]carbonyl]-4-(3-pyridinylmethyl)-1-piperazinyl]-2-(phenylmethyl)-D-erythro-pentonamide |

| Molecular Formula | C₃₆H₄₁D₆N₅O₄ |

| Molecular Weight | 619.8 g/mol (Calculated based on Indinavir's MW of 613.8 g/mol )[3] |

| CAS Number | Not explicitly found for d6, Indinavir is 150378-17-9[3] |

| Source | Synthetic |

Quantitative Data Summary

This section summarizes the analytical testing results that confirm the identity, purity, and quality of a specific batch of this compound. The data is presented in a clear, tabular format for ease of comparison against specifications.

| Test | Specification | Result | Methodology |

| Appearance | White to Off-White Solid | Conforms | Visual Inspection |

| Purity (HPLC) | ≥95% | 99.23% (at 220 nm) | High-Performance Liquid Chromatography (HPLC) |

| Identity (NMR) | Conforms to Structure | Conforms | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Identity (MS) | Conforms to Structure | Conforms | Mass Spectrometry (MS) |

| Isotopic Purity | ≥95% | 99.6% | Mass Spectrometry (MS) |

| Isotopic Distribution | Normalized Intensity | d0=0.00%, d1=0.13%, d2=0.03%, d3=0.43%, d4=0.09%, d5=0.09%, d6=99.22% | Mass Spectrometry (MS) |

Note: The results presented here are representative and may vary between different batches and suppliers. An example CoA for a similar compound, Atazanavir-d6, showed comparable data points.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of results in a research setting. This section outlines the typical experimental protocols used to generate the data presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A typical method for analyzing Indinavir and related compounds is as follows:

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : Keystone BetaBasic C4 column (250 x 3 mm i.d.).[5]

-

Mobile Phase : A mixture of acetonitrile and 50 mmol/L ammonium formate buffer (pH 4.1) in a 52:48 ratio (by volume).[5]

-

Flow Rate : 0.5 mL/min.[5]

-

Column Temperature : 40°C.[5]

-

Detection : UV detection at 218 nm.[5]

-

Sample Preparation : The this compound standard is dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

-

Analysis : The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated based on the area of the principal peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic purity. An LC-MS/MS method is commonly used.

-

Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Ionization Mode : Positive ion electrospray ionization (ESI+).

-

Monitoring Mode : Multiple Reaction Monitoring (MRM).[6]

-

Ion Transitions : For Indinavir, the transition m/z 614/421 is monitored. For the deuterated internal standard (this compound), the transition would be m/z 620/421, accounting for the six deuterium atoms. Note: A different source suggests a transition of 628/421 for an internal standard, which may have a different deuteration pattern.[6]

-

Sample Preparation : The sample is dissolved in an appropriate solvent and infused into the mass spectrometer. For plasma samples, a protein precipitation step with acetonitrile is typically performed.[6]

-

Analysis : The mass spectrum will confirm the presence of the parent ion corresponding to the molecular weight of this compound. The isotopic distribution is determined by examining the relative intensities of the ions corresponding to different numbers of deuterium atoms (d0 to d6).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and integrity of the compound.

-

Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz).[7]

-

Solvent : Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for Indinavir and its salts.[7]

-

Analysis : Both ¹H and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared to the expected structure of Indinavir. The presence of the deuterium atoms in this compound would result in the absence of specific proton signals that are present in the spectrum of non-deuterated Indinavir.

Visualizations: Workflows and Mechanisms

Diagrams are provided to visually represent the experimental workflows and the mechanism of action of Indinavir.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Indinavir | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.lgcstandards.com [assets.lgcstandards.com]

- 5. Simultaneous HPLC assay for quantification of indinavir, nelfinavir, ritonavir, and saquinavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An LC-MS-MS method for the determination of indinavir, an HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Indinavir-d6, a deuterated analog of the potent HIV-1 protease inhibitor, Indinavir. This document details its chemical properties, its application as an internal standard in analytical methods, and the mechanism of action of its parent compound, Indinavir.

Core Compound Details

| Property | Value | Reference |

| CAS Number | 185897-02-3 | [1][2][3] |

| Molecular Formula | C₃₆H₄₁D₆N₅O₄ | [1][2][3] |

| Molecular Weight | 619.83 g/mol | [1] |

| Synonyms | L-735,524-d6, MK-639-d6 | [2] |

| Application | Internal standard for the quantification of Indinavir. | [2] |

Mechanism of Action: HIV-1 Protease Inhibition

Indinavir is a highly specific inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[4][5] HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins (Gag-Pol) into smaller, functional proteins and enzymes.[4][6] This cleavage is an essential step in the maturation of new, infectious virions.[4][6]

Indinavir, a peptidomimetic drug, is designed to fit into the active site of the HIV-1 protease, competitively inhibiting its function.[6] By blocking the protease, Indinavir prevents the processing of the Gag-Pol polyproteins, resulting in the production of immature, non-infectious viral particles.[4][7] This disruption of the viral replication cycle leads to a reduction in viral load.[7]

Caption: Mechanism of Indinavir's inhibition of HIV-1 protease.

Quantitative Data: In Vitro Activity of Indinavir

Indinavir has demonstrated potent and selective inhibitory activity against HIV-1 protease. The following tables summarize key quantitative data from in vitro studies.

Table 1: Inhibitory Constant (Ki) of Indinavir

| Target Enzyme | Ki (nM) |

| HIV-1 Protease | 0.358 |

| HIV-2 Protease | 3.316 |

| Data sourced from Cayman Chemical.[2] |

Table 2: 95% Inhibitory Concentration (IC95) of Indinavir against HIV-1 Variants

| HIV-1 Status | IC95 (nM) |

| Wild-Type | 12-100 |

| Protease Inhibitor-Resistant Mutants | 15-50 |

| Data sourced from Cayman Chemical.[2] |

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of Indinavir in biological matrices, such as plasma, typically by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection.

Quantification of Indinavir in Human Plasma by HPLC

This section outlines a general methodology for the determination of Indinavir concentrations in human plasma using this compound as an internal standard.

1. Sample Preparation (Solid-Phase Extraction)

-

To a 1 mL plasma sample, add a known concentration of this compound internal standard.

-

Perform a solid-phase extraction (SPE) using a C18 or a polymeric Oasis HLB sorbent cartridge.[8][9]

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute Indinavir and this compound from the cartridge with an appropriate solvent, such as a mixture of mobile phase or a higher concentration of organic solvent.[8]

2. Chromatographic Conditions

-

Mobile Phase: A binary mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). A common composition is phosphate buffer-acetonitrile (60:40, v/v).[9] An ion-pairing reagent like triethylamine may be added to the mobile phase to improve peak shape and retention.[10]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at 210 nm or tandem mass spectrometry (MS/MS).[8][9][10]

3. Quantification

-

A calibration curve is generated by plotting the ratio of the peak area of Indinavir to the peak area of this compound against the known concentrations of Indinavir standards.

-

The concentration of Indinavir in the plasma samples is then determined from this calibration curve.

-

The lower limit of quantification (LLOQ) for such methods is typically in the range of 5-25 ng/mL.[9][11]

In Vitro Antiviral Activity Assay (p24 Antigen Reduction Assay)

This assay is used to determine the concentration of an antiviral agent, such as Indinavir, that is required to inhibit HIV-1 replication in cell culture.

1. Cell Culture and Infection

-

Peripheral blood mononuclear cells (PBMCs) are stimulated with phytohemagglutinin.[12]

-

The stimulated cells are then infected with a known amount of an HIV-1 clinical isolate.[12]

-

The infected cells are cultured in the presence of serial dilutions of Indinavir.

2. p24 Antigen Measurement

-

After a defined incubation period (typically 4-7 days), the cell-free supernatant is harvested.[12]

-

The amount of HIV-1 p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). The p24 antigen is a core viral protein, and its concentration is indicative of the level of viral replication.

3. Data Analysis

-

The percentage of inhibition of p24 production at each drug concentration is calculated relative to a no-drug control.

-

The inhibitory concentrations (e.g., IC50, IC90, IC95), which represent the drug concentrations required to inhibit viral replication by 50%, 90%, and 95% respectively, are determined by median-dose-effect analysis.[12]

Caption: Workflow for the quantification of Indinavir using this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS 185897-02-3 | Cayman Chemical | Biomol.com [biomol.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. What is the mechanism of Indinavir Sulfate? [synapse.patsnap.com]

- 7. Indinavir - Wikipedia [en.wikipedia.org]

- 8. Determination of indinavir in plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid quantification of indinavir in human plasma by high-performance liquid chromatography with ultraviolet detection [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of indinavir, a HIV-1 protease inhibitor, in human plasma using ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Single-Dose Pharmacokinetics of Indinavir and the Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antagonism between human immunodeficiency virus type 1 protease inhibitors indinavir and saquinavir in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Indinavir-d6 in the research and development of HIV protease inhibitors. Specifically, it focuses on its critical role as an internal standard in quantitative bioanalytical methods, which are essential for pharmacokinetic studies and therapeutic drug monitoring of Indinavir. This document outlines the mechanism of action of Indinavir, details the experimental protocols for its quantification, presents key validation data, and visualizes the analytical workflow.

Introduction to Indinavir and the Role of Deuterated Internal Standards

Indinavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the human immunodeficiency virus.[1][2] By binding to the active site of the protease, Indinavir prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles.[1][2] This mechanism effectively suppresses viral replication and is a cornerstone of highly active antiretroviral therapy (HAART).

In the realm of drug development and clinical pharmacology, accurate quantification of drug concentrations in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving accurate and precise quantification. This compound is structurally identical to Indinavir, except that six hydrogen atoms have been replaced by deuterium. This substitution results in a mass shift that allows the mass spectrometer to distinguish between the analyte (Indinavir) and the internal standard (this compound), while their nearly identical physicochemical properties ensure they behave similarly during sample preparation and chromatographic separation. This co-elution and co-ionization corrects for variability in sample processing and matrix effects, leading to highly reliable data.

Quantitative Analysis of Indinavir using this compound by LC-MS/MS

The quantification of Indinavir in biological samples, typically plasma, is a critical component of pharmacokinetic studies and therapeutic drug monitoring. This compound is the preferred internal standard for these assays.

Experimental Protocol: LC-MS/MS for Indinavir Quantification

This section details a representative experimental protocol for the quantification of Indinavir in human plasma using this compound as an internal standard. This protocol is a composite of methodologies reported in peer-reviewed literature.

2.1.1. Sample Preparation

A simple and rapid protein precipitation method is commonly employed to extract Indinavir and this compound from plasma samples.

-

To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).

-

Vortex the sample for 20 seconds.

-

Add 500 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the sample at 4,000 rpm for 5 minutes at 10°C to pellet the precipitated proteins.

-

Transfer 150 µL of the clear supernatant to a new tube.

-

Add 350 µL of 10 mM ammonium formate solution and vortex for 20 seconds.

-

Inject 2 µL of the final solution into the LC-MS/MS system.

2.1.2. Liquid Chromatography Conditions

The chromatographic separation is typically performed using a reverse-phase C18 column.

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Isocratic: 40:60 (A:B) |

| Injection Volume | 2 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 2.7 minutes |

2.1.3. Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection.

| Parameter | Indinavir | This compound |

| Ionization Mode | ESI+ | ESI+ |

| Parent Ion (m/z) | 614.4 | 620.4 |

| Product Ion (m/z) | 421.0 | 421.0 |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |

| Cone Voltage | Optimized for the specific instrument | Optimized for the specific instrument |

Method Validation Data

The performance of the LC-MS/MS method for Indinavir quantification using this compound is validated to ensure its reliability. The following tables summarize typical validation parameters.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Indinavir | 3.0 - 15,000 | > 0.99 |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Low QC (LQC) | 85 | < 5% | < 7% | ± 10% |

| Medium QC (MQC) | 1,250 | < 4% | < 6% | ± 8% |

| High QC (HQC) | 14,000 | < 3% | < 5% | ± 5% |

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in the quantification of Indinavir using this compound.

Caption: Workflow for the quantification of Indinavir in plasma.

Caption: MRM transitions for Indinavir and this compound.

Conclusion

This compound is an indispensable tool in the research and development of the HIV protease inhibitor Indinavir. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic analysis and therapeutic drug monitoring. The detailed protocol and validation data presented in this guide provide a comprehensive resource for researchers and scientists in the field, facilitating the continued study and optimization of Indinavir-based antiretroviral therapies.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indinavir is a potent protease inhibitor widely used in highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. Therapeutic drug monitoring (TDM) of Indinavir is crucial to ensure optimal drug exposure, minimize toxicity, and prevent the development of drug resistance. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the preferred method for the quantification of antiretroviral drugs in biological matrices due to its high sensitivity, selectivity, and accuracy.

The use of a stable isotope-labeled internal standard is paramount in HPLC-MS/MS to compensate for variations in sample preparation, injection volume, and matrix effects. Indinavir-d6, a deuterated analog of Indinavir, is an ideal internal standard as it co-elutes with the analyte and exhibits similar ionization efficiency, thereby ensuring reliable and reproducible quantification. This application note provides a detailed protocol for the determination of Indinavir in human plasma using this compound as an internal standard, including sample preparation, HPLC-MS/MS conditions, and method validation parameters.

Principle of the Method

The method involves the extraction of Indinavir and the internal standard, this compound, from human plasma via protein precipitation. The extracted sample is then injected into a reverse-phase HPLC system for chromatographic separation, followed by detection and quantification using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The concentration of Indinavir in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Figure 1: Experimental workflow for the quantification of Indinavir.

Materials and Reagents

-

Indinavir sulfate (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma

Experimental Protocols

Preparation of Stock and Working Solutions

-

Indinavir Stock Solution (1 mg/mL): Accurately weigh 10 mg of Indinavir sulfate and dissolve it in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Indinavir Working Solutions: Prepare serial dilutions of the Indinavir stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

-

This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Prepare calibration standards by spiking appropriate amounts of the Indinavir working solutions into drug-free human plasma to achieve final concentrations ranging from 5 to 5000 ng/mL.

-

Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in drug-free human plasma.

Sample Preparation

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound working solution (100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Parameters

HPLC Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 10% B, linear gradient to 90% B over 3 minutes, hold for 1 minute, then return to 10% B. |

MS/MS Conditions

| Parameter | Indinavir | This compound |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |

| Precursor Ion (m/z) | 614.4 | 620.4 |

| Product Ion (m/z) | 421.0 | 421.0 |

| Collision Energy (eV) | 35 | 35 |

| Dwell Time (ms) | 100 | 100 |

Note: MS/MS parameters such as collision energy may require optimization based on the specific instrument used.

Data Presentation: Method Validation Summary

The bioanalytical method was validated according to the FDA and EMA guidelines. The following tables summarize the key validation parameters.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Indinavir | 5 - 5000 | y = 0.0025x + 0.0012 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 5 | 6.8 | 3.5 | 8.2 | 4.1 |

| Low | 15 | 5.1 | -2.3 | 6.5 | -1.8 |

| Medium | 250 | 4.5 | 1.7 | 5.8 | 2.4 |

| High | 4000 | 3.9 | 0.9 | 5.1 | 1.5 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 15 | 92.1 | 98.5 |

| High | 4000 | 94.5 | 101.2 |

Signaling Pathways and Logical Relationships

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the quantitative analysis of Indinavir in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Indinavir-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with validation data presented in a clear, tabular format.

Introduction

Indinavir is an antiretroviral protease inhibitor crucial in the treatment of Human Immunodeficiency Virus (HIV) infection.[1] It functions by inhibiting the HIV viral protease enzyme, which is essential for the cleavage of the gag-pol polyprotein. This inhibition results in the formation of immature, non-infectious viral particles.[1][2][3] Therapeutic drug monitoring of Indinavir is vital to optimize treatment efficacy and minimize dose-related toxicities. This application note describes a robust and sensitive LC-MS/MS method for the quantification of Indinavir in human plasma, utilizing this compound as an internal standard to correct for matrix effects and procedural variability.[4]

Principle of the Method

The analytical method involves the extraction of Indinavir and the internal standard (this compound) from human plasma via protein precipitation. The prepared samples are then injected into a liquid chromatography system for separation, followed by detection using a tandem mass spectrometer operating in the positive ion, multiple reaction monitoring (MRM) mode.[5] The concentration of Indinavir in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

-

Indinavir reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Drug-free human plasma

Experimental Protocols

Standard and Quality Control Sample Preparation

1.1. Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Indinavir in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

1.2. Working Solutions:

-

Prepare serial dilutions of the Indinavir stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples.

-

Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

1.3. Calibration Standards and Quality Control Samples:

-

Spike drug-free human plasma with the Indinavir working solutions to prepare calibration standards at concentrations ranging from approximately 3 ng/mL to 12,000 ng/mL.[5]

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 200 µL of the this compound internal standard working solution in acetonitrile.

-

Vortex the mixture for 30 seconds to precipitate the plasma proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

3.1. Liquid Chromatography:

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[6]

-

Mobile Phase A: 0.1% Formic acid in water.[6]

-

Mobile Phase B: 0.1% Formic acid in methanol.[6]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

-

0-0.5 min: 40% B

-

0.5-2.5 min: 40-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-40% B

-

3.6-5.0 min: 40% B

-

3.2. Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method, compiled from various validated bioanalytical procedures for Indinavir.

| Parameter | Value | Reference |

| Linearity Range | 3.0 - 12320 ng/mL | [5] |

| Lower Limit of Quantification (LLOQ) | 3.0 ng/mL | [5] |

| Inter-assay Precision (%RSD) | < 15.8% | [7] |

| Intra-assay Precision (%RSD) | < 9.7% | [7] |

| Accuracy | Within 15% of nominal concentration | [7] |

| Sample Type | Analyte Concentration | Recovery (%) | Reference |

| Plasma | Not Specified | 91.4% (Solid-Phase Extraction) | [7] |

| Plasma | Not Specified | 66.4% (Solid-Phase Extraction) | [8] |

| Plasma | Not Specified | 73.9% (Liquid-Liquid Extraction) |

Visualizations

Indinavir Mechanism of Action

Caption: Indinavir inhibits HIV protease, preventing cleavage of the Gag-Pol polyprotein.

Experimental Workflow for Plasma Sample Analysis

Caption: Workflow for the preparation and analysis of plasma samples for Indinavir quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of Indinavir in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This protocol is well-suited for applications in clinical research and therapeutic drug monitoring, aiding in the optimization of HIV treatment regimens.

References

- 1. Indinavir | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Indinavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. An LC-MS-MS method for the determination of indinavir, an HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous quantitation of HIV-protease inhibitors ritonavir, lopinavir and indinavir in human plasma by UPLC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid quantification of indinavir in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of indinavir in plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Indinavir-d6, a deuterium-labeled analog of the HIV-1 protease inhibitor Indinavir, in pharmacokinetic (PK) and pharmacodynamic (PD) research. This document includes detailed experimental protocols and summaries of key data to facilitate the design and execution of studies in drug metabolism and pharmacology.

Introduction to Indinavir and the Role of Deuterium Labeling

Indinavir is an antiretroviral drug that acts as a potent and specific inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the lifecycle of the virus.[1][2] By blocking the protease, Indinavir prevents the cleavage of viral polyproteins, leading to the production of immature and non-infectious viral particles.[1][2]

Deuterium-labeled compounds, such as this compound, are valuable tools in pharmacokinetic research. The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass but nearly identical chemical properties. This mass difference allows for its use as an ideal internal standard in mass spectrometry-based bioanalysis, providing high accuracy and precision in quantifying the unlabeled drug. Furthermore, co-administration of the labeled and unlabeled drug can be a powerful technique to investigate drug absorption, distribution, metabolism, and excretion (ADME) properties, including bioavailability and the sources of pharmacokinetic nonlinearity.

Pharmacokinetic Profile of Indinavir

Indinavir exhibits nonlinear pharmacokinetics, with plasma concentrations increasing more than proportionally with the dose.[3][4] This nonlinearity is attributed to the dose-dependent first-pass and systemic metabolism, which is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and intestine.[2][5][6]

Summary of Indinavir Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Indinavir from studies in healthy volunteers and HIV-infected patients.

Table 1: Single-Dose Pharmacokinetics of Indinavir in Healthy Fasted Volunteers [4]

| Dose (mg) | Cmax (µM·h) | Tmax (h) | AUC (µM·h) |

| 400 | 6.86 | ~0.8 | - |

| 800 | - | ~0.8 | 23.15 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Steady-State Pharmacokinetic Parameters of Indinavir in HIV-Infected Adults [7]

| Dosing Regimen | Cmax (nM) | Trough (nM) | AUC (nM·h) |

| 800 mg every 8 hours | 12,617 ± 4037 | 251 ± 178 | 30,691 ± 11,407 |

Data are presented as mean ± standard deviation.

Table 3: Pharmacokinetic Parameters of Indinavir in HIV-Infected Children [8]

| Indinavir Dose (every 8h) | n | AUC₀₋₈ (mg/liter·h) |

| 33 mg/kg of MW | 19 | 10.5 (2.8–51.0) |

| 50 mg/kg of MW | 17 | 20.6 (4.1–38.7) |

| 67 mg/kg of MW | 5 | 36.6 (27.2–80.0) |

Data are presented as median (range). MW = metabolic weight.

Application of this compound in a Stable Isotope Labeling Study

A study in healthy volunteers utilized a hexadeutero analogue of Indinavir (this compound) to elucidate the sources of its nonlinear pharmacokinetics and to determine its bioavailability without the confounding effects of intra-subject variability.[3]

Experimental Design:

-

Treatment A: 400 mg oral unlabeled Indinavir (D0) co-administered with 16 mg intravenous this compound (D6).

-

Treatment B: 800 mg oral unlabeled Indinavir (D0) co-administered with 16 mg intravenous this compound (D6).

-

Treatment C: 16 mg intravenous this compound (D6) infused concurrently with 16 mg intravenous unlabeled Indinavir (D0).

Key Findings:

-

The bioavailability of Indinavir was high (60-65%) and was comparable between the 400 mg and 800 mg doses.[3]

-

The study demonstrated a significant contribution of nonlinear kinetics in the systemic circulation to the disproportional increase in plasma concentrations following oral dosing.[3]

-

The high bioavailability at clinical doses suggests a high degree of saturation of first-pass metabolism.[3]

Experimental Protocols

Quantification of Indinavir in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Indinavir in human plasma, using this compound as an internal standard.

4.1.1. Materials and Reagents

-

Indinavir analytical standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (blank)

4.1.2. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

4.1.4. Experimental Workflow Diagram

Caption: Workflow for the quantification of Indinavir in plasma.

Pharmacodynamic Considerations: Indinavir and Insulin Resistance

A significant pharmacodynamic effect of Indinavir, beyond its anti-HIV activity, is its association with insulin resistance.[11] In vitro and in vivo studies have shown that Indinavir can directly inhibit the insulin-responsive glucose transporter GLUT4.[1][5][11] This inhibition appears to be a direct effect on the transporter's intrinsic activity rather than an impairment of the upstream insulin signaling pathway.[1][5]

Insulin Signaling Pathway and GLUT4 Translocation

The following diagram illustrates the simplified insulin signaling cascade leading to the translocation of GLUT4 to the cell membrane, and the point of inhibition by Indinavir.

Caption: Insulin signaling pathway and Indinavir's inhibition of GLUT4.

Conclusion

This compound is an indispensable tool for the precise and accurate quantification of Indinavir in biological matrices, which is critical for pharmacokinetic and bioequivalence studies. Its use in stable isotope labeling studies has provided significant insights into the complex, nonlinear pharmacokinetics of Indinavir. Furthermore, understanding the pharmacodynamic effects of Indinavir, such as the inhibition of GLUT4, is crucial for comprehending its complete pharmacological profile and potential side effects. The protocols and data presented here serve as a valuable resource for researchers in the field of antiretroviral drug development and metabolic research.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Molecular Mechanisms for Altered Glucose Homeostasis in HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV protease inhibitors act as competitive inhibitors of the cytoplasmic glucose binding site of GLUTs with differing affinities for GLUT1 and GLUT4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indinavir inhibits the glucose transporter isoform Glut4 at physiologic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Pharmacokinetics of the Protease Inhibitor Indinavir in Human Immunodeficiency Virus Type 1-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous quantitation of HIV-protease inhibitors ritonavir, lopinavir and indinavir in human plasma by UPLC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

These application notes provide detailed protocols for the quantitative analysis of Indinavir in biological matrices, primarily human plasma, utilizing Indinavir-d6 as an internal standard. The methods described are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Three common and effective sample preparation techniques are detailed: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Indinavir is a potent protease inhibitor used in the treatment of HIV infection. Accurate and precise quantification of Indinavir in biological samples is crucial for optimizing patient dosage and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, leading to improved accuracy and precision.

This document outlines validated sample preparation protocols for researchers, scientists, and drug development professionals.

General Reagents and Materials

-

Analytes: Indinavir sulfate, this compound

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Dichloromethane, Ethyl acetate, Hexane (all HPLC or LC-MS grade)

-

Reagents: Formic acid, Ammonium acetate, Trichloroacetic acid (TCA), Zinc sulfate, Sodium hydroxide, Ultrapure water

-

Equipment: Centrifuge, Vortex mixer, Evaporator (e.g., nitrogen evaporator), Pipettes, Analytical balance, SPE manifold, LC-MS/MS system.

-

Biological Matrix: Human plasma (with anticoagulant such as heparin or EDTA)

Sample Preparation Techniques

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample clean-up, particularly suitable for high-throughput analysis.[1][2][3][4] Acetonitrile is a commonly used precipitating agent.[1][4]

Experimental Protocol:

-

Preparation of Working Solutions:

-

Prepare a stock solution of Indinavir (e.g., 1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

From the stock solutions, prepare working standard solutions of Indinavir and a working solution of this compound by dilution with an appropriate solvent (e.g., 50:50 acetonitrile:water).

-

-

Sample Treatment:

-

Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

-

Separation:

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.

-

Quantitative Data Summary (PPT):

| Parameter | Value | Reference |

| Sample Volume | 100 µL | [2] |

| Linearity Range | 3.0 - 12320 ng/mL | [1] |

| Analysis Time | 5 min per sample | [1] |

Workflow Diagram:

References

- 1. An LC-MS-MS method for the determination of indinavir, an HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous quantitation of HIV-protease inhibitors ritonavir, lopinavir and indinavir in human plasma by UPLC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijcrt.org [ijcrt.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability assays are a cornerstone of early-stage drug discovery and development, providing critical insights into the pharmacokinetic profile of a new chemical entity (NCE). These assays measure the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver. The data generated, such as in vitro half-life (t½) and intrinsic clearance (CLint), are instrumental in predicting the in vivo hepatic clearance, bioavailability, and potential for drug-drug interactions.

The use of a stable isotope-labeled internal standard (SIL-IS), such as Indinavir-d6, is crucial for accurate and precise quantification of the parent compound's depletion over time in these assays. This compound, a deuterated analog of the HIV protease inhibitor Indinavir, co-elutes with the unlabeled drug and experiences similar ionization effects in the mass spectrometer, thereby correcting for variability during sample preparation and analysis. This document provides detailed application notes and protocols for the use of this compound as an internal standard in metabolic stability assays.

Principle of the Assay

The in vitro metabolic stability assay involves incubating a test compound with a preparation of drug-metabolizing enzymes, typically human liver microsomes (HLM) or hepatocytes, in the presence of necessary cofactors like NADPH. At specific time points, aliquots of the reaction are quenched to stop the enzymatic activity. The concentration of the remaining parent compound is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By monitoring the disappearance of the parent compound over time, the metabolic stability can be determined. This compound is added to the samples, usually in the quenching solution, at a fixed concentration to serve as an internal standard for the accurate quantification of the test compound.

Experimental Protocols

Materials and Reagents

-

Test Compound: Stock solution in DMSO or acetonitrile.

-

This compound: Stock solution in methanol or acetonitrile.

-

Human Liver Microsomes (HLM): Pooled from multiple donors.

-

NADPH Regenerating System: (e.g., solutions of NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate Buffer: 100 mM, pH 7.4.

-

Acetonitrile (ACN): LC-MS grade.

-

Methanol (MeOH): LC-MS grade.

-

Formic Acid: LC-MS grade.

-

96-well plates: for incubation and sample collection.

-

LC-MS/MS system: Equipped with an electrospray ionization (ESI) source.

Microsomal Stability Assay Protocol

-

Preparation of Reagents:

-

Prepare a 1 mg/mL stock of HLM in 100 mM phosphate buffer (pH 7.4). Keep on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare a working solution of the test compound at 1 µM in 100 mM phosphate buffer.

-

Prepare the quenching solution: Acetonitrile containing a specific concentration of this compound (e.g., 100 ng/mL). This concentration should be optimized to provide a strong signal without causing detector saturation.

-

-

Incubation:

-

In a 96-well plate, add the test compound solution to the wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The final concentration of the test compound should be 1 µM, and the final microsomal protein concentration should be 0.5 mg/mL.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a fixed volume of the cold acetonitrile quenching solution containing this compound to the respective wells. For the 0-minute time point, the quenching solution should be added before the NADPH regenerating system.

-

-

Sample Processing:

-

After quenching, seal the plate and vortex for 2 minutes to precipitate the proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Indinavir: Precursor ion m/z 614.4 → Product ion m/z 421.2[1].

-

This compound (Internal Standard): Precursor ion m/z 620.4 (assuming a +6 Da shift) → Product ion m/z 421.2 or another suitable fragment. Note: A previously reported deuterated internal standard for Indinavir used the transition m/z 628/421, which suggests a more complex deuteration pattern. It is crucial to confirm the exact mass of the this compound standard being used and optimize the MRM transition accordingly.[1]

-

-

Data Analysis and Presentation

The peak area ratio of the test compound to this compound is used for quantification. The percentage of the test compound remaining at each time point is calculated relative to the 0-minute time point.

-

Half-Life (t½) Calculation:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

The half-life is calculated using the formula: t½ = 0.693 / k

-

-

Intrinsic Clearance (CLint) Calculation:

-

The intrinsic clearance is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume (µL) / mg of microsomal protein)

-

Quantitative Data Summary

The following table presents example data for two hypothetical test compounds and a positive control (Verapamil), demonstrating how to summarize the results from a metabolic stability assay using this compound as an internal standard.

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |

| Test Compound A | 15 | 46.2 | High Clearance |

| Test Compound B | 75 | 9.2 | Low Clearance |

| Verapamil (Control) | 25 | 27.7 | Moderate Clearance |

Visualizations

Experimental Workflow for Metabolic Stability Assay

Caption: Workflow of the in vitro metabolic stability assay.

Logical Relationship for Data Analysis

Caption: Data analysis workflow for metabolic stability.

Conclusion

The use of this compound as an internal standard in metabolic stability assays provides a robust and reliable method for the quantification of test compounds. Its chemical similarity to the unlabeled drug ensures that it effectively compensates for variations in sample processing and instrument response, leading to high-quality, reproducible data. The protocols and data analysis methods outlined in this document provide a comprehensive guide for researchers to implement this assay in their drug discovery and development programs. Accurate determination of metabolic stability is essential for selecting promising drug candidates and guiding further optimization efforts.

References

Troubleshooting & Optimization

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Indinavir-d6.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak exhibiting significant tailing?

Peak tailing is a common issue, particularly with basic compounds like Indinavir, and is often caused by unwanted secondary interactions between the analyte and the stationary phase.[1]

Potential Causes and Solutions:

-

Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the basic nitrogen atoms in Indinavir, causing tailing.[2]

-

Solution 1: Mobile Phase pH Adjustment: Lower the mobile phase pH by adding an acid like formic acid or acetic acid (e.g., 0.1%).[3] At a low pH (e.g., pH 2.8-3.7), Indinavir will be fully protonated, and the silanol groups will be suppressed, minimizing secondary interactions.[3][4]

-

Solution 2: Use a Modern, End-capped Column: Employ a column with advanced end-capping or a hybrid particle technology (e.g., BEH) designed to shield silanol groups and provide better peak shape for basic compounds, even at higher pH values.[2]

-

-

Column Contamination: Accumulation of matrix components on the column frit or packing material can create active sites that cause tailing.[5][6]

-

Solution: First, try flushing the column with a strong solvent. If the problem persists, replace the guard column (if used). If neither step resolves the issue, the analytical column may need to be replaced.[5]

-

-

Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing peaks.[7][8]

-

Solution: Reduce the concentration of your sample or decrease the injection volume. If the peak shape improves upon dilution, mass overload was the likely cause.[7]

-

-

Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing.[6]

-

Solution: Ensure all connections are made correctly with minimal tubing length and the smallest possible internal diameter suitable for your system. Check for any poor connections between the injector, column, and detector.[7]

-

Q2: What causes my this compound peak to show fronting?

Peak fronting is typically associated with physical problems in the column or non-linear retention conditions.[1][7]

Potential Causes and Solutions:

-

Column Void or Channeling: A void or channel at the head of the analytical column allows a portion of the sample to travel faster than the rest, resulting in a fronting peak.[1] This can be caused by high pH mobile phases (pH > 8) dissolving the silica packing or by pressure shocks.[1][6]

-

Solution: Reversing the column and flushing it may sometimes resolve a partially blocked frit. However, a significant void usually means the column has reached the end of its life and must be replaced.[1]

-

-

Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to peak distortion and fronting.[6][9]

-

Solution: Whenever possible, prepare your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.[9]

-

-

Analyte Overload (Non-linear Chromatography): In some cases, very high concentrations of an analyte can lead to fronting due to non-linear distribution between the mobile and stationary phases.[7]

-

Solution: Dilute the sample and reinject. If the peak shape normalizes, this indicates an overload issue.[7]

-

Q3: My this compound peak is split or doubled. What should I check?

Split peaks usually indicate a problem with the sample path at the head of the column or an issue with the sample solvent.[5]

Troubleshooting Flowchart for Peak Shape Issues

Caption: A logical workflow for diagnosing the root cause of poor peak shape.

Potential Causes and Solutions:

-

Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit of the column, causing the sample flow to be unevenly distributed onto the column bed.[6]

-

Sample Solvent / Mobile Phase Mismatch: If the sample solvent is not miscible with the mobile phase or is much stronger, it can cause the analyte to precipitate at the column head or behave erratically, leading to a split peak.[6]

-

Solution: Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.[9]

-

-

Co-elution with an Interfering Peak: An impurity or matrix component may be co-eluting very closely with this compound.

-

Solution: Adjust the mobile phase gradient or pH to try and resolve the two peaks. Review the mass spectrometer data to see if multiple parent ions are present at the retention time of the split peak.

-

-

pH Near pKa: If the mobile phase pH is very close to the pKa of Indinavir, both the ionized and non-ionized forms of the molecule can exist simultaneously, which may result in peak splitting or shoulders.[10][11]

-

Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single ionic state.

-

Experimental Protocols & Data

Protocol 1: Mobile Phase Preparation for this compound Analysis

This protocol is a general starting point for reversed-phase LC-MS analysis of Indinavir.

-

Aqueous Component (Mobile Phase A):

-

Measure 999 mL of HPLC-grade water into a clean 1 L mobile phase bottle.

-

Carefully add 1 mL of formic acid (final concentration ~0.1%). This will bring the pH to approximately 2.8.[3]

-

Alternatively, for a buffered solution, prepare a 10 mM Ammonium Acetate solution and adjust the pH to 4.0 using acetic acid.[12]

-

Sonicate the solution for 10-15 minutes to degas.

-

-

Organic Component (Mobile Phase B):

-

Final Check:

Protocol 2: Sample Preparation via Protein Precipitation

This is a common and effective method for extracting Indinavir from plasma samples.[15]

-

Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add the internal standard (this compound).

-

Add 300-400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge the sample at high speed (e.g., >12,000 g) for 10 minutes.

-

Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

Table 1: Summary of this compound Properties and Chromatographic Considerations

| Property | Value / Information | Chromatographic Implication |

| Chemical Nature | Basic Compound (HIV Protease Inhibitor)[16] | Prone to peak tailing on silica columns due to silanol interactions.[1] |

| Molecular Formula | C₃₆H₄₁D₆N₅O₄[17] | Used as an internal standard for Indinavir quantification.[14] |

| Solubility | Very soluble in methanol; soluble in acetonitrile.[13][14][18] | Good solubility in common reversed-phase organic solvents. |

| pKa | Multiple basic nitrogens; pKa values are in the amine range. | Mobile phase pH is critical for controlling retention and peak shape.[10][19] |

Table 2: Troubleshooting Guide for Poor Peak Shape

| Peak Problem | Common Cause(s) | Recommended First Step(s) |

| Tailing | Secondary silanol interactions; Mass overload.[2][8] | Lower mobile phase pH with 0.1% formic acid; Dilute sample 10-fold. |

| Fronting | Column void; Sample solvent too strong.[1][9] | Replace column; Re-dissolve sample in initial mobile phase. |